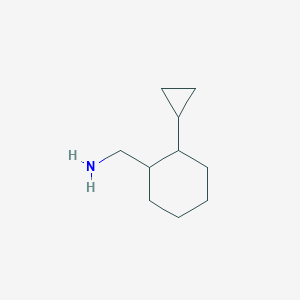
(2-Cyclopropylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylcyclohexyl)methanamine is an organic compound with the molecular formula C10H19N It is characterized by a cyclopropyl group attached to a cyclohexyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylcyclohexyl)methanamine typically involves the reaction of cyclopropylcyclohexane with methanamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclopropylcyclohexanone.
Reduction: Formation of cyclopropylcyclohexylmethanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(2-Cyclopropylcyclohexyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropylcyclohexyl)methanamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- (2-Cyclopropylcyclohexyl)methanol
- (2-Cyclopropylcyclohexyl)amine
- Cyclopropylcyclohexane
Comparison: Compared to its similar compounds, (2-Cyclopropylcyclohexyl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where its analogs may not be as effective .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(2-cyclopropylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H19N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h8-10H,1-7,11H2 |
InChI Key |
YELFOQKIAVXWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



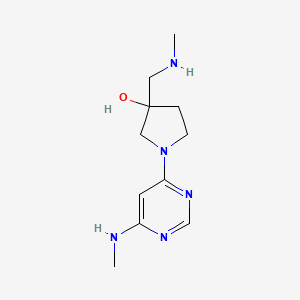
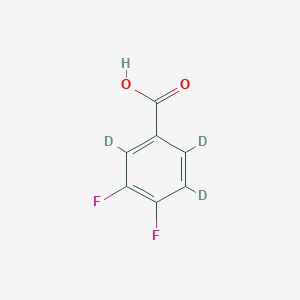
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide](/img/structure/B12311974.png)
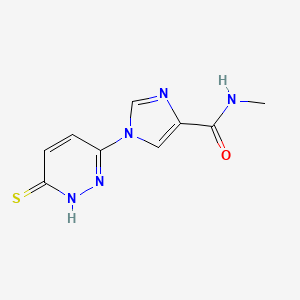
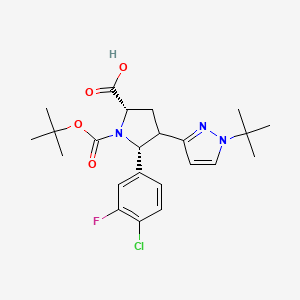
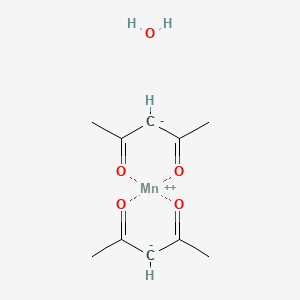
![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)
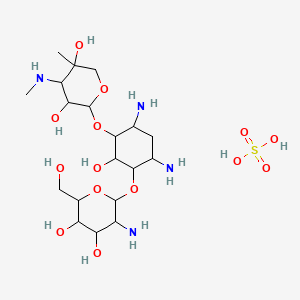
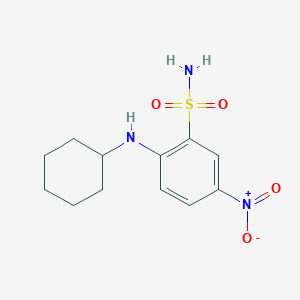
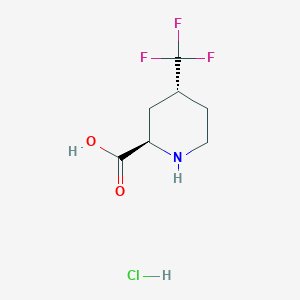
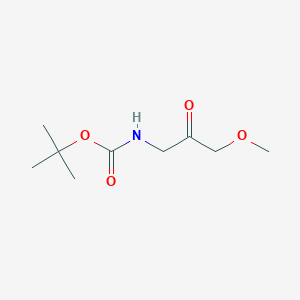
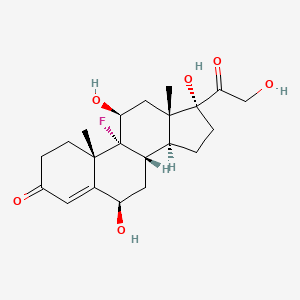
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
